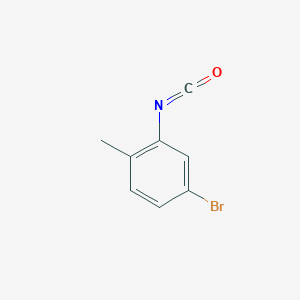

4-Bromo-2-isocyanato-1-methylbenzene

Description

4-Bromo-2-isocyanato-1-methylbenzene (CAS 74738-34-4) is an aromatic compound with the molecular formula C₈H₆BrNO and a molecular weight of 212.04 g/mol . Its structure consists of a benzene ring substituted with:

- A bromo group at position 4 (para to the methyl group),

- An isocyanato group (-NCO) at position 2,

- A methyl group at position 1.

The isocyanato group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in synthesizing ureas, urethanes, and polymers. Its hazards include skin/eye irritation and respiratory sensitization (H302, H312, H315, etc.), necessitating careful handling under GHS guidelines .

Properties

IUPAC Name |

4-bromo-2-isocyanato-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNWDXOGBBIMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-isocyanato-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isocyanato-1-methylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, to facilitate the substitution of the hydrogen atom with a bromine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2-isocyanato-1-methylbenzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isocyanato-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Addition Reactions: Amines or alcohols are common nucleophiles that react with the isocyanate group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Compounds with different substituents replacing the bromine atom.

Addition Products: Urea or carbamate derivatives formed from the reaction with nucleophiles.

Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

4-Bromo-2-isocyanato-1-methylbenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibitors and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isocyanato-1-methylbenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications and potential biological effects. The bromine atom can also participate in substitution reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of aryl isocyanates are influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Key Properties of 4-Bromo-2-isocyanato-1-methylbenzene and Analogues

Hazard Profiles

All aryl isocyanates share hazards (e.g., H302: harmful if swallowed), but substituents modulate toxicity:

Biological Activity

4-Bromo-2-isocyanato-1-methylbenzene, also known by its CAS number 74738-34-4, is a compound of interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

IUPAC Name: 4-bromo-2-isocyanato-1-methylbenzene

Molecular Formula: C8H6BrN O

Molecular Weight: 196.04 g/mol

Purity: 95% .

The biological activity of 4-bromo-2-isocyanato-1-methylbenzene is primarily attributed to its isocyanate functional group, which can react with nucleophiles such as amino acids in proteins. This reactivity suggests potential roles in modifying protein function and influencing various biochemical pathways.

Interaction with Biological Targets

- Enzyme Inhibition:

- The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cell Cycle Modulation:

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to 4-bromo-2-isocyanato-1-methylbenzene. For instance, a derivative demonstrated significant antiproliferative activity against various cancer cell lines, with an IC50 value indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Bromo-2-isocyanato-1-methylbenzene | SW480 (Colorectal) | 6.1 | Cell cycle arrest at G0/G1 phase |

| Derivative 14 | SW620 (Metastatic) | 6.5 | Induction of apoptosis |

Case Studies and Research Findings

- Cell Viability Assays:

- Apoptosis Analysis:

- Cell Cycle Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.